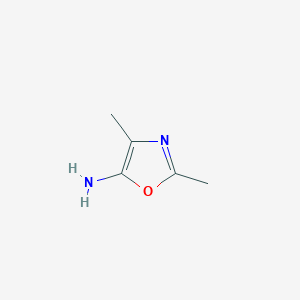

2,4-Dimethyloxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHIXFYXUQBKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethyloxazol 5 Amine and Its Core Derivatives

Direct Synthesis Approaches to 2,4-Dimethyloxazol-5-amine

Direct synthesis methods aim to construct the this compound molecule in a single or a few straightforward steps from readily available starting materials.

Condensation Reactions Utilizing Cyanamide (B42294) and Acetoin

A primary route for the direct synthesis of this compound involves the condensation reaction between cyanamide and acetoin. This method is notable for its atom economy and the direct formation of the desired aminoxazole structure. The reaction mechanism typically proceeds through the initial formation of an intermediate by the addition of cyanamide to the carbonyl group of acetoin, followed by cyclization and dehydration to yield the aromatic oxazole (B20620) ring. The presence of a suitable catalyst and appropriate reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the final product.

Formation of Substituted Oxazole Ring Systems Preceding Derivatization to Oxazolamines

An alternative and widely employed strategy involves the initial construction of a substituted oxazole ring system, which is then further modified to introduce the amine functionality at the 5-position. This approach offers greater flexibility in accessing a diverse range of substituted oxazolamines.

Cyclization Reactions Involving Amino Alcohols and Amino Acid Derivatives

The cyclization of amino alcohols and amino acid derivatives serves as a versatile method for the synthesis of the oxazole core. For instance, the reaction of α-amino acids with appropriate reagents can lead to the formation of oxazole rings. organic-chemistry.org One common approach involves the condensation of an amino alcohol with an ester, followed by a manganese-catalyzed dehydrogenation to form the oxazole. researchgate.net Another strategy utilizes the condensation of serine with an aldehyde to form an oxazolidine, which is then oxidized to the corresponding oxazole. organic-chemistry.orgscilit.com This method is advantageous as it often proceeds under mild conditions and avoids the need for intermediate purification. scilit.com

Condensation-Based Methods with Aldehydes and Ketones

Condensation reactions between aldehydes or ketones and various reagents are fundamental to oxazole synthesis. The Robinson-Gabriel synthesis, for example, involves the dehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. pharmaguideline.com Similarly, the Fischer oxazole synthesis utilizes the reaction of cyanohydrins with aldehydes to produce oxazoles. wikipedia.orgijpsonline.com More contemporary methods include the reaction of α-haloketones with primary amides, which is an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com

The Van Leusen Synthesis for Oxazole Ring Construction

The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is a [3+2] cycloaddition that proceeds under basic conditions. nih.gov The deprotonated TosMIC adds to the aldehyde, and subsequent cyclization and elimination of toluenesulfinic acid afford the oxazole ring. organic-chemistry.orgnih.gov This method is highly versatile and can be adapted for the synthesis of 4,5-disubstituted oxazoles in a one-pot manner, sometimes utilizing ionic liquids as the solvent. nih.gov

Pyrolytic Rearrangements and Their Role in Dimethyloxazole Formation

Pyrolytic rearrangements represent another avenue for the formation of oxazole rings. The Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles, involves the exchange of the acyl residue and the C5 substituent. wikipedia.org While not a direct synthesis of this compound, such rearrangements can be instrumental in modifying the substitution pattern on a pre-formed oxazole ring, potentially leading to the desired product through subsequent functional group transformations.

Decarboxylation Pathways from 4-Acyloxazol-5(4H)-ones

The synthesis of oxazol-5(4H)-ones, also known as azlactones, serves as a critical entry point to various oxazole derivatives. These intermediates can be prepared through methods like the Erlenmeyer-Plöchl reaction, which involves the cyclocondensation of N-acylated glycine (B1666218) derivatives with aldehydes in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). nih.gov A one-pot method has also been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a reagent that facilitates the N-acylation of amino acids and subsequent cyclodehydration in aqueous solvents. nih.gov

These 4-arylidene-oxazol-5(4H)-ones are valuable precursors. nih.gov While the direct decarboxylation to form a 5-aminooxazole is not the most common route, the chemistry of these intermediates is rich. For instance, their reaction with phenylhydrazine (B124118) can yield 1,2,4-triazin-6(5H)-ones, demonstrating their utility as synthons for other heterocyclic systems. nih.gov The general synthesis of the oxazol-5(4H)-one precursors is outlined below.

Table 1: Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives

| Starting Acid | Aldehyde | Dehydrating Agent | Base | Yield | Reference |

|---|---|---|---|---|---|

| N-acylated glycine | Aromatic aldehyde | Acetic Anhydride | Sodium Acetate | 38–80% | nih.gov |

| Amino Acid | Carboxylic Acid | DMT-MM | N,N-diethylaniline | Not specified | nih.gov |

Retro-Diels-Alder Strategies in Oxazole Synthesis

The retro-Diels-Alder reaction provides a powerful method for generating the carbon-carbon double bond within the oxazole ring under relatively mild thermal conditions. acs.org This strategy typically involves the thermal cycloreversion of an oxazoline (B21484) precursor, which itself is formed from a Diels-Alder reaction. Since an aromatic oxazole ring is generated in the process, the reaction is thermodynamically favorable. acs.org

This approach has been successfully used to synthesize a variety of 5-membered polyheteroaromatics. acs.org The general utility of Diels-Alder reactions involving oxazoles is well-established, serving as a valuable tool for creating highly substituted pyridines and furans through a cycloaddition/retro-cycloaddition tandem process. researchgate.net The heat-induced retro-Diels-Alder decomposition of related 7-oxabicyclo[2.2.1]hept-2-ene derivatives has been studied, with kinetics indicating the reactions are entropy-driven. vanderbilt.edu This strategic use of pericyclic reactions highlights a sophisticated method for accessing complex heterocyclic structures that may be difficult to obtain through other means. researchgate.net

Transition Metal-Catalyzed Methodologies for Oxazole Ring Systems and Derivatives

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex heterocyclic systems, including oxazoles. These methods offer high efficiency and broad functional group tolerance.

Palladium-Catalyzed Approaches, Including Carbonylation and Coupling Reactions

Palladium-catalyzed reactions are central to modern oxazole synthesis. A highly efficient one-step method involves the reaction of simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. nih.govorganic-chemistry.org This process is believed to proceed through a sequential formation of a C-N bond followed by a C-O bond to close the oxazole ring. nih.gov The reaction typically uses palladium acetate as the catalyst, an oxidant like K₂S₂O₈, and sometimes a promoter such as CuBr₂. organic-chemistry.org

Another novel approach is a palladium-catalyzed and copper-mediated oxidative cyclization, which forms trisubstituted oxazoles through a cascade of C–N and C–O bond formations. rsc.org Furthermore, palladium-catalyzed coupling reactions have been instrumental in preparing concatenated bisoxazole and thiazole-oxazole structures, which are fragments found in many marine natural products. arkat-usa.orgresearchgate.net These reactions often involve the preparation of organozinc or bimetallic copper-zinc reagents from lithiated oxazoles, which then undergo Pd(0)-catalyzed cross-coupling with aryl halides or triflates. arkat-usa.orgresearchgate.net

Table 2: Examples of Palladium-Catalyzed Oxazole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| C-H Activation | Amides and Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | One-step C-N/C-O bond formation | Up to 86% | organic-chemistry.org |

| Oxidative Cyclization | Not specified | Pd-catalyst / Cu-mediator | Cascade C-N and C-O bond formation | Not specified | rsc.org |

| Cross-Coupling | Ethyl oxazole-4-carboxylate, 4-iodoanisole | n-BuLi, ZnCl₂, CuI, Pd(PPh₃)₄ | Forms 2-substituted oxazoles | Not specified | arkat-usa.org |

| Cross-Coupling | Organometallic oxazole, Oxazole triflate | n-BuLi, ZnCl₂, CuI, Pd(0) | Forms 2,4'-bisoxazole | 52% | arkat-usa.org |

Suzuki-Miyaura Coupling for Substituted Oxazole Derivatives

The Suzuki-Miyaura coupling is a versatile and powerful tool for the functionalization of the oxazole ring by forming new carbon-carbon bonds. libretexts.org The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org

A protocol for the functionalization at the 2- and 4-positions of the oxazole has been described, where 2-aryl-4-trifloyloxazoles or 4-aryl-2-chlorooxazoles are coupled with various aryl and heteroaryl boronic acids. acs.org This methodology can be accelerated using microwave assistance. acs.org A novel one-pot synthesis combines the formation of a 5-(triazinyloxy)oxazole from carboxylic acids and amino acids with a subsequent nickel-catalyzed Suzuki-Miyaura coupling with boronic acids to yield 2,4,5-trisubstituted oxazoles. tandfonline.combeilstein-journals.org This approach is particularly valuable for creating diverse libraries of oxazole compounds, as a wide variety of carboxylic acids, amino acids, and boronic acids are commercially available. beilstein-journals.org

Table 3: Suzuki-Miyaura Coupling for Oxazole Functionalization

| Oxazole Substrate | Boronic Acid | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-trifloyloxazole | Aryl/Heteroaryl boronic acid | Pd catalyst | Microwave-assisted, rapid coupling | Good to excellent | acs.org |

| 4-Aryl-2-chlorooxazole | Aryl/Heteroaryl boronic acid | Pd catalyst | Effective for C-2 functionalization | Not specified | acs.org |

| 5-(Triazinyloxy)oxazole | Various boronic acids | Ni catalyst | One-pot synthesis of 2,4,5-trisubstituted oxazoles | Good | beilstein-journals.org |

Buchwald Coupling for the Synthesis of Aryl- and Heteroaryl-Substituted Oxazolamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, making it an essential method for synthesizing aryl- and heteroaryl-amines. wikipedia.org This reaction couples an amine with an aryl halide or sulfonate and has largely replaced harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally reductive elimination to yield the C-N coupled product. wikipedia.orglibretexts.org

The success of the reaction heavily relies on the choice of ligand. The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BINAP) by the Buchwald group was critical for improving reaction efficiency and stability of the palladium catalyst. wikipedia.orgyoutube.com This methodology is directly applicable to the synthesis of oxazolamines, where an amine coupling partner is reacted with a halo-oxazole derivative. The reaction is versatile, allowing for the coupling of primary and secondary amines, and even ammonia (B1221849) equivalents, with a wide range of aryl and heteroaryl halides. acsgcipr.org

Table 4: Key Features of Buchwald-Hartwig Amination

| Component | Role / Examples | Significance | Reference |

|---|---|---|---|

| Catalyst | Pd(0) or Pd(II) precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Drives the catalytic cycle | acsgcipr.org |

| Ligand | Bulky, electron-rich phosphines (XPhos, SPhos, BINAP, DPPF) | Stabilizes catalyst, enhances efficiency | wikipedia.orgyoutube.com |

| Substrates | Aryl/heteroaryl halides or triflates; Primary/secondary amines | Forms C(sp²)-N bonds | acsgcipr.org |

| Base | Sodium tert-butoxide, Cs₂CO₃ | Facilitates amine deprotonation | libretexts.org |

Novel and Green Approaches in Oxazole Synthesis and Functionalization

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for oxazole synthesis. These approaches aim to reduce the use of hazardous substances, minimize energy consumption, and simplify reaction procedures. ijpsonline.comresearchgate.net

Key green synthetic strategies include:

Microwave-Assisted Synthesis : This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. ijpsonline.com

Ultrasonic Irradiation (Sonochemistry) : The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. sciety.org This method offers improved energy efficiency and can sometimes enable reactions to proceed under milder conditions. sciety.org

Use of Green Solvents and Catalysts : The replacement of toxic organic solvents with greener alternatives like water is a significant advancement. For instance, a modified van Leusen oxazole synthesis has been performed in water using β-cyclodextrin as a catalyst. ijpsonline.comsemanticscholar.org Additionally, the use of biocatalysts, such as natural clays, has been explored for the condensation reactions that form the oxazole ring. tandfonline.com

These novel approaches not only make the synthesis of oxazoles more sustainable but also open up new possibilities for creating complex molecules with greater efficiency and atom economy. ijpsonline.comsciety.org

Reactivity and Transformational Chemistry of 2,4 Dimethyloxazol 5 Amine

Electrophilic and Nucleophilic Reactivity at the Oxazole (B20620) Ring and Amine Moiety

The reactivity of 2,4-dimethyloxazol-5-amine is characterized by the interplay between the electron-rich nature of the amine-substituted oxazole ring and the nucleophilic character of the primary amine.

Nucleophilic Substitution Reactions on Substituted Oxazoles

While direct nucleophilic substitution on the oxazole ring of this compound is not a commonly reported transformation, the principles of nucleophilic aromatic substitution (SNAr) on related heterocyclic systems provide insight into its potential reactivity. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. This process is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

In the case of fused 2,4-diazidopyrimidines, nucleophilic attack preferentially occurs at the C-4 position. nih.gov This regioselectivity is influenced by the electronic effects of the substituents and the solvent polarity. nih.gov For instance, the reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles, including amines, thiols, and alkoxides, has been demonstrated to proceed with substitution at the C-4 position. nih.gov

| Nucleophile | Product | Yield (%) |

| p-Methoxybenzylamine | 4a | 49 |

| Various Thiols | 3a-f | 47-98 |

| Simple Alcohols | 5a, 5b | 20-32 |

| Data sourced from a study on 2,4-diazidopyrido[3,2-d]pyrimidine. nih.gov |

Although this compound itself does not possess an inherent leaving group for a typical SNAr reaction, understanding these principles is crucial for designing transformations where the oxazole ring might be activated towards nucleophilic attack.

Electrophilic Bromination of Dimethyloxazoles

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. In the case of benzene, bromination requires a catalyst to activate the bromine molecule, making it a stronger electrophile to overcome the aromatic stability. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged arenium ion intermediate, which is stabilized by resonance. libretexts.org

For activated aromatic systems like dimethyloxazoles, electrophilic substitution reactions such as bromination can proceed more readily. The electron-donating methyl groups and the amine group in this compound would be expected to activate the oxazole ring towards electrophilic attack. The precise regioselectivity of such a reaction would be dictated by the combined directing effects of the substituents on the oxazole ring.

Cycloaddition Reactions Involving Oxazole Systems (e.g., Diels-Alder as Dienes)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. youtube.com The rate of the Diels-Alder reaction is significantly increased when the dienophile has electron-withdrawing groups. masterorganicchemistry.com

Oxazoles can function as the diene component in Diels-Alder reactions, particularly in "inverse-electron-demand" scenarios where the oxazole is electron-deficient and reacts with an electron-rich dienophile. organic-chemistry.org However, the classic Diels-Alder reaction involves an electron-rich diene. The presence of electron-donating groups, such as the methyl and amine substituents in this compound, enhances the electron density of the oxazole ring, potentially making it a suitable diene for reaction with electron-deficient dienophiles. masterorganicchemistry.com

A notable application of the Diels-Alder reaction involving a related furan (B31954) derivative is the synthesis of p-xylene (B151628) from 2,5-dimethylfuran (B142691) and ethylene. researchgate.net This reaction highlights the potential of five-membered heterocyclic rings to act as dienes in cycloaddition reactions. researchgate.net The reaction often requires a catalyst, and Brønsted acid sites have been shown to be important for this transformation. researchgate.net

Transformations of the Primary Amine Functional Group

The primary amine group on this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amine-Reactive Crosslinking and Derivatization Strategies

The primary amine of this compound can be readily derivatized using a variety of reagents to alter its properties for analysis or to link it to other molecules. Common derivatization strategies for primary amines include acylation, silylation, and reaction with reagents like N,N-dimethylformamide-dimethylacetal (DMF-DMA). iu.edu

Derivatization is often employed to improve the chromatographic behavior and detectability of primary amines in techniques like gas chromatography-mass spectrometry (GC-MS). iu.edu For example, the reaction of primary amines with trifluoroacetic anhydride (B1165640) (TFAA) replaces the labile amine hydrogens with a trifluoroacetyl group. iu.edu Similarly, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. iu.edu

Another approach involves the use of fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA), which reacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov The stability and fluorescence intensity of these derivatives can be influenced by the reaction solvent. nih.gov

A comparative study of five different amine-derivatization reagents highlighted their distinct advantages and disadvantages for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov The choice of derivatizing agent depends on the specific analytical requirements, such as the desired chromatographic separation, ionization efficiency, and detection method. nih.gov

| Derivatization Reagent | Key Properties of Product |

| Dansyl-Cl | Fluorescent, high ionization efficiency |

| Fmoc-Cl | Useful under highly acidic chromatography conditions |

| Dabsyl-Cl | Good alternative at weakly acidic and basic conditions |

| o-Phthalaldehyde (OPA) | Versatile fluorogenic reagent |

| Marfey's Reagent | Useful for chiral separation |

| Based on a comparative study of amine-derivatization methods. nih.gov |

Coupling Reactions for Extended Conjugated Systems and Molecular Architectures

While specific examples of coupling reactions involving this compound are not prevalent in the provided search results, the presence of the primary amine group suggests its potential use in various coupling reactions to construct larger, conjugated molecular systems. For instance, primary aromatic amines are common coupling partners in the synthesis of azo dyes and can participate in various metal-catalyzed cross-coupling reactions to form C-N bonds.

The synthesis of molecules like 2-(4-aminophenyl)benzo[d]oxazol-5-amine (B21366) demonstrates the construction of extended conjugated systems incorporating oxazole moieties. bldpharm.com Such structures are of interest for their potential applications in materials science and medicinal chemistry.

Oxidation and Reduction Pathways of the Oxazole Ring

The reactivity of the oxazole ring in this compound towards oxidation and reduction is influenced by the electron-donating nature of the amino group at the C5 position and the methyl groups at C2 and C4. These substituents increase the electron density of the heterocyclic ring, affecting its susceptibility to cleavage and transformation under various reaction conditions.

Oxidation of the Oxazole Ring

The oxidation of the oxazole ring can proceed via several pathways, often resulting in ring cleavage. The presence of the amino group at C5 significantly influences the outcome of oxidation reactions.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid, and ozone are known to cleave the oxazole ring system. nih.gov For instance, the oxidation of 2,4,5-triphenyloxazole with these reagents yields benzoic acid, indicating the breakdown of the heterocyclic structure. masterorganicchemistry.com While specific studies on this compound are not extensively documented, the general reactivity suggests that strong oxidants would likely lead to the degradation of the oxazole ring.

Hydrogen peroxide (H₂O₂) is another common oxidizing agent. While some sources suggest that the oxazole ring is stable towards hydrogen peroxide, the presence of a primary amine can lead to oxidation. masterorganicchemistry.compearson.com Tertiary amines, for example, are known to react with hydrogen peroxide to form tertiary amine oxides. pearson.com In the case of this compound, the primary amino group could potentially be oxidized.

Furthermore, enzymatic oxidation has been observed in some oxazole derivatives. A novel ring oxidation of C2-unsubstituted oxazoles to 2-oxazolones, catalyzed by cytosolic aldehyde oxidase, has been reported. researchgate.net This reaction proceeds via the incorporation of an oxygen atom from water. Although this compound is substituted at the C2 position, this highlights a potential biochemical pathway for oxazole ring oxidation.

The following table summarizes the potential oxidation reactions of the oxazole ring, drawing parallels from the reactivity of other substituted oxazoles.

Table 1: Potential Oxidation Pathways of the Oxazole Ring

| Oxidizing Agent | Expected Reaction Type | Potential Products | Notes |

| Potassium Permanganate (KMnO₄) | Ring Cleavage | Fragments of the oxazole ring (e.g., carboxylic acids, amides) | Based on the general reactivity of oxazoles with strong oxidizing agents. nih.govmasterorganicchemistry.com |

| Hydrogen Peroxide (H₂O₂) | Oxidation of Amino Group | 2,4-Dimethyl-5-nitrosooxazole or 2,4-Dimethyl-5-nitrooxazole | The primary amino group is a likely site of oxidation. pearson.com |

| Phenyliodine Diacetate (PIDA) | Intramolecular Oxidative Cyclization | Not directly applicable | This reagent is used for synthesizing oxazoles from enamides. acs.org |

| Aldehyde Oxidase | Ring Oxidation | 2,4-Dimethyloxazol-5(4H)-one | This is a known pathway for C2-unsubstituted oxazoles. researchgate.net |

Reduction of the Oxazole Ring

The reduction of the oxazole ring can lead to the formation of oxazolines or, in some cases, ring-opened products. The stability of the reduction products often depends on the substitution pattern of the oxazole and the reducing agent employed.

Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. Studies on substituted oxazoles have shown that they can be hydrogenated to the corresponding chiral oxazolines using a chiral ruthenium catalyst. nih.gov This suggests that the double bonds within the oxazole ring of this compound could be selectively reduced under similar conditions. However, the hydrogenation of 2-aminooxazoles can also lead to cleavage of the heteroring. For example, the hydrogenation of 5-aryl-2-aminooxazoles has been reported to yield (2-arylethyl)ureas, indicating a reductive ring-opening mechanism.

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄) are widely used in organic synthesis. masterorganicchemistry.comorgsyn.orgbyjus.comnih.govyoutube.comnih.gov LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including amides and esters to amines and alcohols, respectively. masterorganicchemistry.combyjus.comyoutube.com While specific data on the reduction of this compound with LiAlH₄ is scarce, it is plausible that both the oxazole ring and the amino group could be affected, potentially leading to a complex mixture of products, including ring-opened structures. Sodium borohydride is a milder reducing agent and is often used for the reduction of aldehydes and ketones. nih.gov Its reactivity towards the oxazole ring of this compound would likely be less aggressive than that of LiAlH₄.

The following table outlines potential reduction pathways for the oxazole ring of this compound based on the known reactivity of related compounds.

Table 2: Potential Reduction Pathways of the Oxazole Ring

| Reducing Agent | Expected Reaction Type | Potential Products | Notes |

| Catalytic Hydrogenation (e.g., H₂/Pd, Ru catalyst) | Ring Reduction / Ring Cleavage | 2,4-Dimethyloxazolin-5-amine / Ring-opened urea (B33335) derivatives | The outcome may depend on the catalyst and reaction conditions. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Ring Reduction / Ring Cleavage | Complex mixture of reduced and ring-opened products | LiAlH₄ is a very strong and non-selective reducing agent. masterorganicchemistry.combyjus.comyoutube.com |

| Sodium Borohydride (NaBH₄) | Selective Reduction | Potentially reduced oxazole ring or no reaction | NaBH₄ is a milder reducing agent compared to LiAlH₄. nih.gov |

Mechanistic Investigations into Reactions Involving 2,4 Dimethyloxazol 5 Amine

Elucidation of Reaction Pathways in Oxazole (B20620) Ring Formation and Derivatization

The synthesis of the 2,4-dimethyloxazol-5-amine core likely follows established oxazole synthesis routes. One plausible pathway is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. wikipedia.org In the context of this compound, this would conceptually involve a starting material like N-(1-acetylethyl)acetamide. The mechanism would proceed via an acid-catalyzed intramolecular condensation to form an oxazoline (B21484) intermediate, followed by dehydration to yield the aromatic oxazole ring. The introduction of the 5-amino group would require a subsequent functionalization step, the mechanism of which is not specifically described for this molecule.

Derivatization of this compound would primarily involve reactions of the 5-amino group. researchgate.net Standard amine derivatization reactions, such as acylation or alkylation, are expected. The mechanism of these reactions would follow the typical nucleophilic attack of the amino nitrogen on the electrophilic carbon of the acylating or alkylating agent. The electron-donating nature of the amino group is expected to activate the oxazole ring towards electrophilic substitution, although the specific regioselectivity for this compound has not been mechanistically elucidated. pharmaguideline.com

Mechanistic Aspects of Cycloaddition and Rearrangement Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. pharmaguideline.com The amenability of this compound to such reactions would depend on the electronic effects of its substituents. The electron-donating 5-amino group and the methyl groups at positions 2 and 4 would increase the electron density of the oxazole ring, potentially enhancing its reactivity as a diene. The mechanistic pathway would involve a concerted or stepwise interaction with a dienophile, leading to a bicyclic intermediate that could subsequently undergo further transformations. However, specific studies detailing the cycloaddition behavior and the associated potential energy surfaces for this compound are lacking.

Rearrangement reactions involving the oxazole ring are also known, such as the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. Photochemical rearrangements of isoxazoles can also lead to oxazoles. nih.gov While these provide a framework for understanding potential rearrangements, no specific mechanistic studies on the rearrangement of this compound or its derivatives have been reported.

Catalytic Mechanisms in Transition Metal-Mediated Syntheses

Transition metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including oxazoles. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are commonly employed to form carbon-carbon and carbon-nitrogen bonds. libretexts.orglibretexts.orgrsc.orgyoutube.com For this compound, a plausible application of these methods would be the coupling of an aryl or vinyl halide at the 5-position if it were halogenated, or directly involving the amino group in a C-N bond-forming reaction.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille couplings) or coordination of the amine (for Buchwald-Hartwig), and reductive elimination. youtube.com While these mechanisms are well-established for a wide range of substrates, the specific kinetics, ligand effects, and potential side reactions when this compound is the substrate have not been investigated. The coordination of the oxazole nitrogen or the 5-amino group to the metal center could influence the catalytic activity and selectivity, but detailed mechanistic studies are required to confirm these hypotheses.

Role of Transient Intermediates in Oxazole Chemical Transformations

Many chemical reactions proceed through short-lived, high-energy transient intermediates. In the context of oxazole synthesis, intermediates such as oxazolium ylides or nitrilium ions have been proposed. uobabylon.edu.iq For instance, in the decarboxylative transamination of α-amino acids in the presence of aldehydes, an intermediate oxazolidine-5-one can lead to the formation of an azomethine ylide, which can then be trapped to form various heterocyclic products. uobabylon.edu.iq

Spectroscopic techniques like NMR and mass spectrometry are often used to detect and characterize such transient species. mdpi.commdpi.com However, there is no published research that specifically identifies or characterizes transient intermediates in reactions involving this compound. Understanding the nature and reactivity of these intermediates is crucial for optimizing reaction conditions and controlling product formation.

Mechanistic Studies of Charge Transfer in Optoelectronic Applications

Amino-substituted aromatic compounds are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is important for their application in optoelectronics and as fluorescent probes. nih.govorientjchem.org The presence of the electron-donating amino group and the electron-accepting character of the oxazole ring could potentially lead to ICT in this compound and its derivatives.

The mechanism of ICT typically involves the transfer of an electron from the highest occupied molecular orbital (HOMO), which is often localized on the donor moiety (the amino group), to the lowest unoccupied molecular orbital (LUMO), which is typically localized on the acceptor moiety (the oxazole ring). This process can be studied using spectroscopic techniques (UV-Vis absorption and fluorescence emission) and computational methods. While studies on charge-transfer complexes of other oxazolone derivatives have been reported, nih.gov a detailed mechanistic investigation of the charge transfer properties of this compound has not been conducted.

Applications of 2,4 Dimethyloxazol 5 Amine in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The structure of 2,4-Dimethyloxazol-5-amine, with its reactive amine group and heterocyclic core, positions it as a valuable building block in the intricate field of organic synthesis. The amino group serves as a key functional handle, enabling a variety of chemical transformations. These reactions can include acylation, alkylation, and condensation reactions, which allow for the introduction of new molecular fragments and the construction of more complex architectures.

The oxazole (B20620) ring itself, being an electron-rich aromatic system, can participate in various reactions, further expanding its synthetic utility. The strategic placement of the methyl groups can also influence the reactivity and selectivity of these transformations. While specific examples of its use in the total synthesis of complex natural products are not yet widely documented, the fundamental reactivity of aminoazoles suggests its potential in constructing intricate molecular frameworks. The principles of diversity-oriented synthesis, which aim to create a wide range of structurally diverse molecules, could greatly benefit from the inclusion of versatile building blocks like this compound. nih.govresearchgate.netresearchgate.net

Precursor in the Synthesis of Diverse Nitrogenous Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as an excellent precursor for the synthesis of a wide array of other nitrogenous heterocycles. The amine functionality allows for cyclization reactions with various electrophilic partners, leading to the formation of fused heterocyclic systems.

For instance, condensation reactions with diketones, ketoesters, or other bifunctional electrophiles can lead to the formation of pyrimidines, pyridines, and other fused azine systems. rsc.orgresearchgate.net The general reactivity of aminoazoles in such cyclocondensation reactions is well-established, suggesting that this compound can be a key starting material for generating novel heterocyclic scaffolds. nih.govresearchgate.net These resulting fused systems often exhibit unique electronic and steric properties, making them attractive targets for further chemical exploration and application development.

| Reagent Type | Potential Fused Heterocyclic Product |

| 1,3-Dicarbonyl Compounds | Oxazolo[5,4-b]pyridines |

| α,β-Unsaturated Ketones | Dihydropyridones fused to the oxazole ring |

| Isothiocyanates | Thiazolo[5,4-d]oxazoles |

| Dicarbonyl Dichlorides | Fused diazepinone systems |

Role as an Intermediate in the Production of Specialty Chemicals

The versatility of this compound as a reactive building block makes it a valuable intermediate in the production of various specialty chemicals. While specific product claims are beyond the scope of this article, the general class of amino-substituted heterocycles is known to be pivotal in the synthesis of agrochemicals, dyes, and other performance chemicals. greencrossexport.com

Development of Functional Materials with Tailored Properties

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials.

Integration into Nonlinear Optical (NLO) Active Chromophores and Devices

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The design of NLO chromophores often involves the creation of a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The amine group in this compound can act as a potent electron donor, while the oxazole ring can serve as part of the conjugated linker. nih.govkocaeli.edu.trresearchgate.net

| Component | Role in NLO Chromophore |

| Amine Group (-NH2) | Electron Donor (Push) |

| Oxazole Ring | Part of the π-Conjugated Bridge |

| Attached Acceptor Group | Electron Acceptor (Pull) |

Applications in Polymer Chemistry as Initiators or Monomeric Units

While currently an area with limited specific research, the chemical structure of this compound suggests potential applications in polymer chemistry. The primary amine group could potentially act as an initiator for certain types of polymerization reactions, such as the ring-opening polymerization of epoxides or lactones.

Furthermore, if the molecule were to be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, it could serve as a monomeric unit. The incorporation of the 2,4-dimethyloxazole (B1585046) moiety into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, solubility, or optical characteristics. This remains a promising, yet underexplored, avenue for the application of this versatile compound.

Q & A

Q. How do substituent modifications (e.g., halogens or methoxy groups) alter the compound’s structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.